

Application Notes and Protocols: GSK2556286 and Bedaquiline Combination Therapy for Tuberculosis Research

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Compound of Interest		
Compound Name:	GSK2556286	
Cat. No.:	B1650843	Get Quote

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Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. Combination therapy is a cornerstone of effective tuberculosis treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the development of resistance. This document provides detailed application notes and experimental protocols for investigating the combination of two promising anti-tuberculosis compounds: **GSK2556286** and Bedaquiline.

GSK2556286 is a novel drug candidate that acts via the membrane-bound adenylyl cyclase Rv1625c in M. tuberculosis. This leads to increased cyclic AMP (cAMP) levels and subsequent disruption of cholesterol metabolism, a crucial pathway for Mtb survival within the host.

Bedaquiline, a diarylquinoline antibiotic, is a potent inhibitor of the mycobacterial F-ATP synthase. By binding to the c-ring of the enzyme, it blocks its rotation and inhibits ATP synthesis, leading to bacterial cell death. Bedaquiline is effective against both replicating and non-replicating mycobacteria.[1]

The distinct mechanisms of action of **GSK2556286** and Bedaquiline suggest the potential for synergistic or additive effects when used in combination, offering a promising avenue for the



development of new and more effective tuberculosis treatment regimens.

Data Presentation: In Vivo Efficacy of GSK2556286 and Bedaquiline Combination

Preclinical studies in mouse models of tuberculosis have demonstrated the potential of combination regimens including **GSK2556286** and Bedaquiline. The following table summarizes the bactericidal and sterilizing activity of a three-drug combination of Bedaquiline (B), **GSK2556286** (G), and TBA-7371 (A) compared to other regimens in a BALB/c mouse model of chronic tuberculosis infection.[2][3][4]

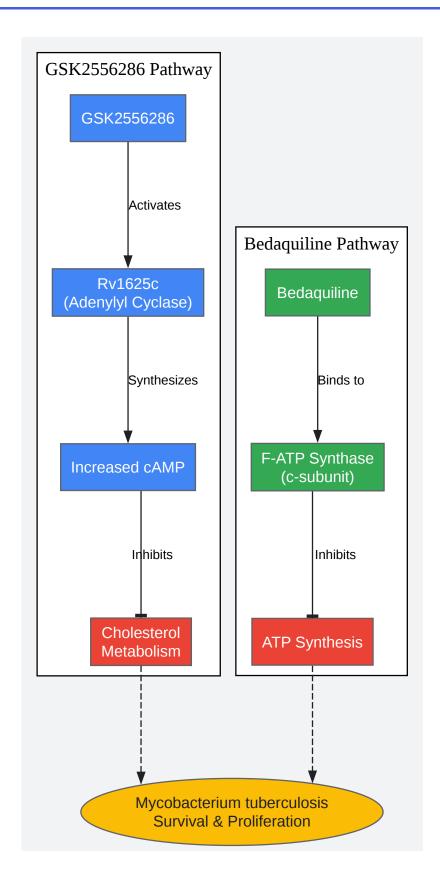
Treatment Regimen	Mean Lung CFU (log10) ± SD (4 Weeks)	Mean Lung CFU (log10) ± SD (8 Weeks)
Untreated Control	7.5 (approx.)	-
Bedaquiline (B)	4.60 ± 0.08	-
Bedaquiline + GSK2556286 (BG)	4.33 ± 0.13	2.57 ± 0.74
Bedaquiline + TBA-7371 (BA)	4.41 ± 0.13	3.42 ± 0.16
Bedaquiline + GSK2556286 + TBA-7371 (BGA)	4.17 ± 0.13	2.54 ± 0.22

Data adapted from a study evaluating novel drug regimens in a BALB/c mouse model of tuberculosis.[3][4]

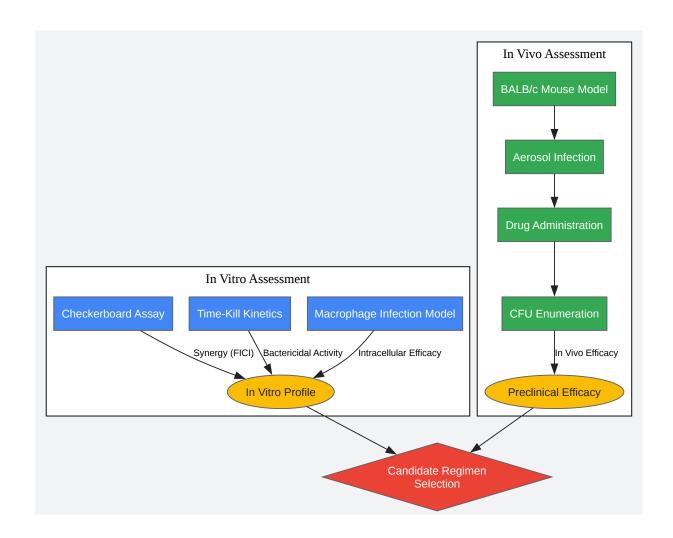
Signaling Pathways and Mechanisms of Action

The combination of **GSK2556286** and Bedaquiline targets two distinct and essential pathways in Mycobacterium tuberculosis.









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References

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- 4. researchgate.net [researchgate.net]
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